molecular formula C12H11N3O2S B5205882 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole

5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole

Cat. No. B5205882
M. Wt: 261.30 g/mol
InChI Key: QDHHCULMDLHEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. The compound exhibits potent anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to modulate the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, the compound has been found to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole is its diverse pharmacological properties, which make it a promising candidate for drug development. However, its low solubility in water can limit its use in certain experimental settings. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an anticancer and antimicrobial agent. Finally, the development of more efficient synthesis methods and analogs of the compound may lead to the discovery of new and improved pharmacological agents.

Synthesis Methods

The synthesis of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(3-thienylmethyl)-1,2,4-oxadiazole has been reported in several studies. One of the most common methods involves the reaction of 5-ethyl-2-methyl-3-nitro-1H-pyrrole with thienylacetic acid to form 5-ethyl-2-methyl-3-(3-thienylmethyl)-1H-pyrrole-4-carboxylic acid. This intermediate is then reacted with hydrazine hydrate and phosphorous oxychloride to yield the desired product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The compound also exhibits antimicrobial activity against a wide range of bacterial and fungal strains.

properties

IUPAC Name

5-(5-ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-9-11(13-7-16-9)12-14-10(15-17-12)5-8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHCULMDLHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C2=NC(=NO2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

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